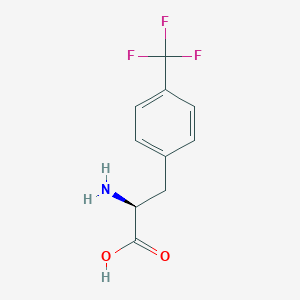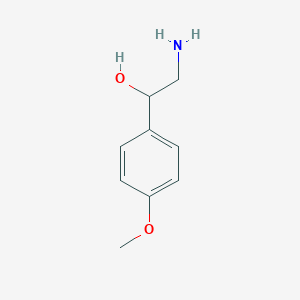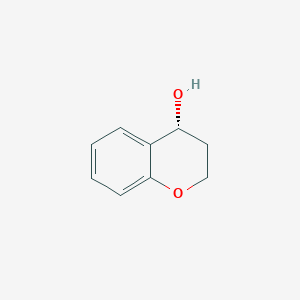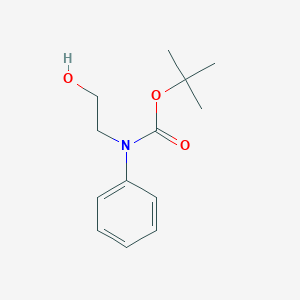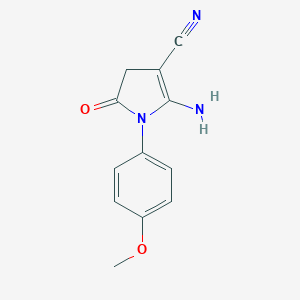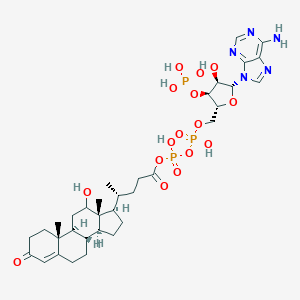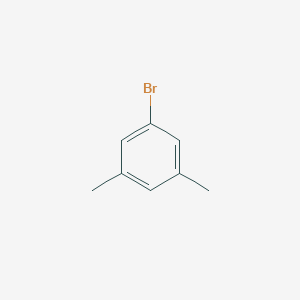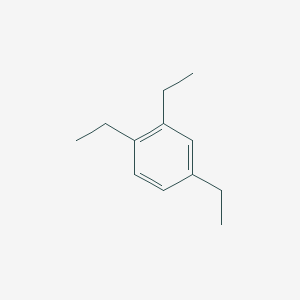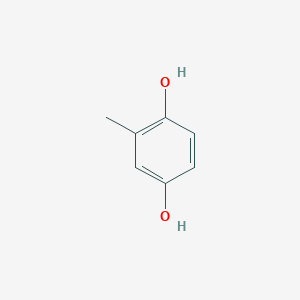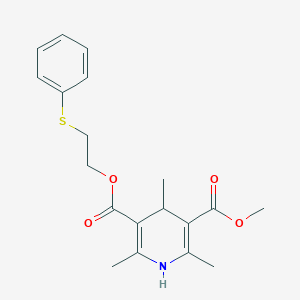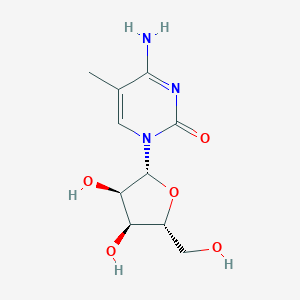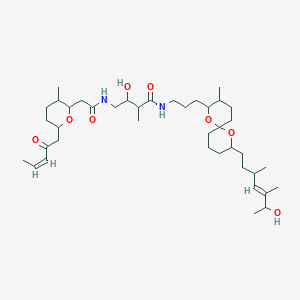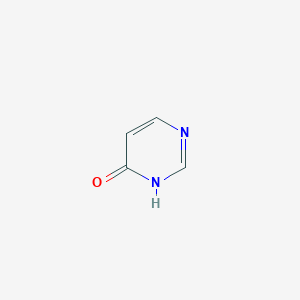![molecular formula C6H10N2OS B043945 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol CAS No. 122320-81-4](/img/structure/B43945.png)
2-[Methyl(1,3-thiazol-2-yl)amino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Methyl(1,3-thiazol-2-yl)amino]ethanol, also known as MTAE, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MTAE has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In
作用机制
The exact mechanism of action of 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol is still being studied, but it is believed to act through multiple pathways. 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been shown to inhibit the activity of the enzyme aldehyde dehydrogenase, which is involved in the metabolism of alcohol and other reactive aldehydes. 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has also been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
生化和生理效应
2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has also been shown to improve mitochondrial function and reduce cellular damage from oxidative stress.
实验室实验的优点和局限性
One advantage of using 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. However, 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol can be difficult to synthesize and purify, which can limit its availability for research purposes.
未来方向
There are many potential future directions for research on 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol. One area of interest is the development of more efficient synthesis methods for 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol, which could increase its availability for research and potential clinical use. Another area of interest is the exploration of 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol's potential as a therapeutic agent in other areas, such as metabolic disorders and neurodegenerative diseases. Additionally, further studies on the mechanism of action of 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol could provide insights into its potential therapeutic applications.
科学研究应用
2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been studied for its potential therapeutic applications in a variety of areas, including cancer treatment, neuroprotection, and cardiovascular disease. In cancer research, 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been shown to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death. In neuroprotection research, 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been shown to protect neurons from oxidative stress and reduce inflammation. In cardiovascular disease research, 2-[Methyl(1,3-thiazol-2-yl)amino]ethanol has been shown to improve cardiac function and reduce damage from ischemia-reperfusion injury.
属性
CAS 编号 |
122320-81-4 |
|---|---|
产品名称 |
2-[Methyl(1,3-thiazol-2-yl)amino]ethanol |
分子式 |
C6H10N2OS |
分子量 |
158.22 g/mol |
IUPAC 名称 |
2-[methyl(1,3-thiazol-2-yl)amino]ethanol |
InChI |
InChI=1S/C6H10N2OS/c1-8(3-4-9)6-7-2-5-10-6/h2,5,9H,3-4H2,1H3 |
InChI 键 |
YLVVAMZBSGQCGE-UHFFFAOYSA-N |
SMILES |
CN(CCO)C1=NC=CS1 |
规范 SMILES |
CN(CCO)C1=NC=CS1 |
同义词 |
Ethanol, 2-(methyl-2-thiazolylamino)- |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


